4-Methoxy-3-(trifluoromethoxy)benzamide
Overview
Description
4-Methoxy-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) . The compound has a complex structure with multiple functional groups, including a methoxy group, a trifluoromethoxy group, and an amide group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.16 g/mol . It has a topological polar surface area of 61.6 Ų . The compound has a rotatable bond count of 3 . The compound is solid at ambient temperature .Scientific Research Applications
Antidiabetic Agent Research
4-Methoxy-3-(trifluoromethoxy)benzamide derivatives have been studied for their potential as antidiabetic agents. For instance, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethoxy)-phenyl]methyl]benzamide, known as KRP-297, emerged as a promising candidate for treating diabetes mellitus (Nomura et al., 1999).
Molecular Property Studies
The trifluoromethoxy group, a part of the this compound structure, has been analyzed for its electron-withdrawing capabilities. This group was found to be superior to methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation, showing significant long-range effects on arylmetal compounds (Castagnetti & Schlosser, 2002).
Antioxidant Activity
Research on 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, a related compound, involved detailed analysis using X-ray diffraction, IR spectroscopy, and DFT calculations. This study aimed to understand its molecular geometry, vibrational frequencies, and antioxidant properties (Demir et al., 2015).
Antiplatelet Aggregation Studies
4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides have been synthesized and evaluated for their antiplatelet aggregation activities. Certain derivatives within this series exhibited significant antiplatelet activities, suggesting potential therapeutic applications (Liu et al., 2019).
Inhibition of Mild Steel Corrosion
A study on N-(4-methoxyphenyl)benzamide demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The electron-releasing methoxy substituent enhanced its inhibition efficiency, highlighting its potential industrial applications (Mishra et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSMLYKGJWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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